

Spinorphin: A Technical Overview of its Sequence, Function, and Therapeutic Potential

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Compound of Interest

Compound Name: Spinorphin

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Abstract

Spinorphin, an endogenous heptapeptide, has garnered significant interest within the scientific community for its multifaceted role as a modulator of the opioid and other signaling systems. This document provides a comprehensive technical overview of **Spinorphin**, detailing its amino acid sequence, its inhibitory effects on enkephalin-degrading enzymes, and its interactions with various receptors. We present quantitative data on its biochemical activity, outline key experimental methodologies for its study, and visualize its known signaling pathways. This guide serves as a foundational resource for researchers and professionals engaged in the exploration of novel analgesics and anti-inflammatory agents.

Core Identity of Spinorphin

Spinorphin is a non-classical opioid peptide belonging to the hemorphin family. Its primary structure is a single chain of seven amino acids.

Amino Acid Sequence

The amino acid sequence of **Spinorphin**, first isolated from bovine spinal cord, is Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT).[1][2][3][4][5] This sequence is crucial for its biological activity, with the Tyr-Pro-Trp motif being particularly important for its selective binding to opioid receptors.[3]

Biochemical Activity and Quantitative Data

Spinorphin's primary mechanism of action is the inhibition of several enkephalin-degrading enzymes, thereby potentiating the effects of endogenous enkephalins.[\[1\]](#)[\[4\]](#) It also directly interacts with other receptor systems.

Enzyme/Receptor Target	Activity	Quantitative Data (IC50/Ki)	Reference
Aminopeptidase N (APN)	Inhibition	Data not available in search results	[1] [3]
Dipeptidyl Peptidase III (DPP3)	Inhibition	Data not available in search results	[1] [3]
Angiotensin-Converting Enzyme (ACE)	Inhibition	Data not available in search results	[1] [3]
Neutral Endopeptidase (NEP)	Inhibition	Data not available in search results	[1] [3]
P2X3 Receptor	Antagonist	Data not available in search results	[1]
FP1 Receptor	Weak Partial Agonist/Antagonist	Data not available in search results	[1]
N-formylpeptide Receptor (FPR)	Antagonist	Data not available in search results	[1]

Note: While the inhibitory and antagonistic activities are well-documented, specific quantitative data such as IC50 or Ki values were not readily available in the initial search results. Further targeted searches would be required to populate these fields.

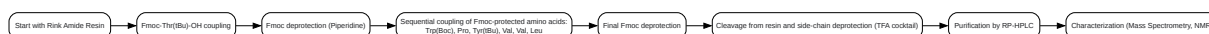
Key Experimental Protocols

The study of **Spinorphin** involves a variety of standard biochemical and pharmacological assays. Below are generalized methodologies for commonly performed experiments.

Solid-Phase Peptide Synthesis (SPPS) of Spinorphin Analogs

This method is widely used for the synthesis of **Spinorphin** and its derivatives.

Workflow:



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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for **Spinorphin**.

Protocol:

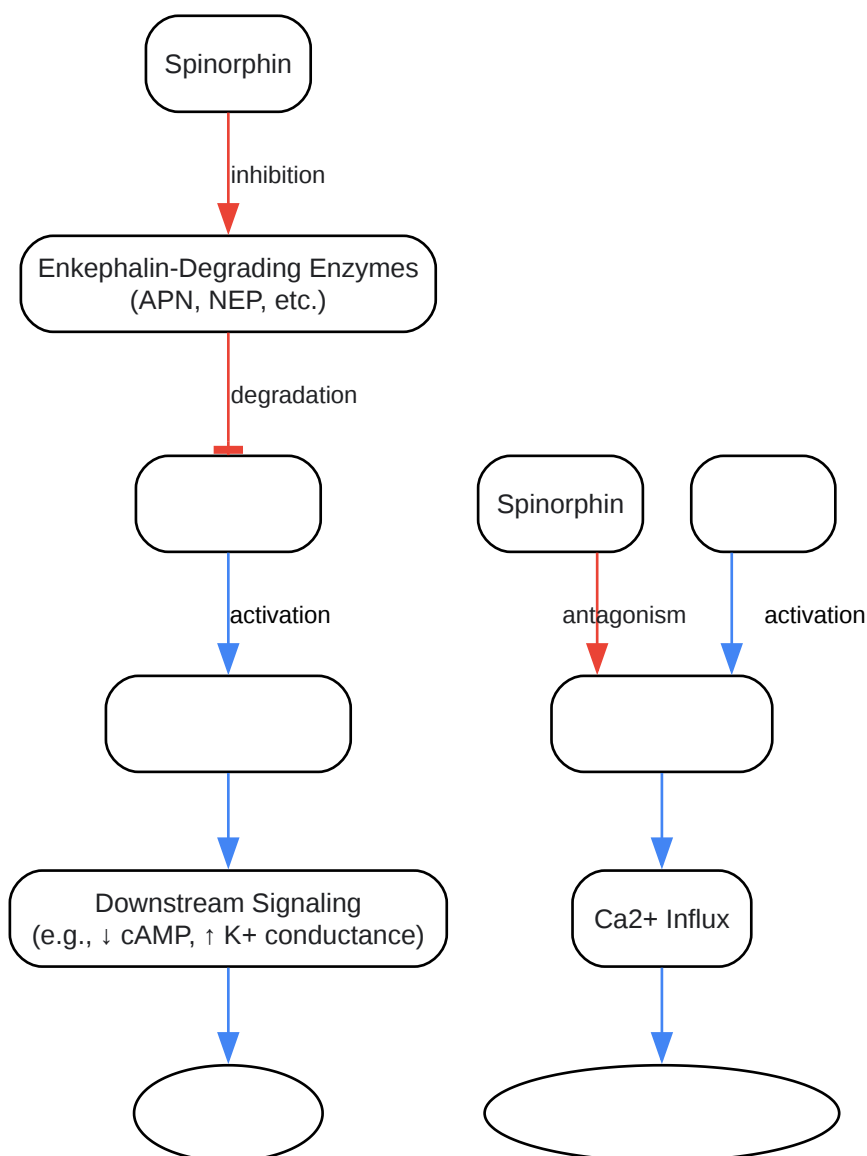
- **Resin Preparation:** Start with a suitable solid support, such as Rink Amide resin.
- **First Amino Acid Coupling:** Couple the C-terminal amino acid, Fmoc-Thr(tBu)-OH, to the resin using a coupling agent like HBTU/DIPEA.
- **Fmoc Deprotection:** Remove the Fmoc protecting group using a solution of piperidine in DMF.
- **Sequential Coupling:** Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Val-OH, Fmoc-Leu-OH) following the deprotection and coupling cycle.
- **Final Deprotection:** Remove the final N-terminal Fmoc group.
- **Cleavage and Side-Chain Deprotection:** Cleave the peptide from the resin and remove the side-chain protecting groups (tBu, Boc) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
- **Purification:** Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Analysis: Confirm the identity and purity of the synthesized peptide using mass spectrometry and, if necessary, nuclear magnetic resonance (NMR).

Enzyme Inhibition Assay (General Protocol)

To determine the inhibitory activity of **Spinorphin** against enkephalin-degrading enzymes.

Workflow:



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